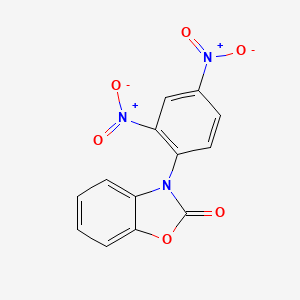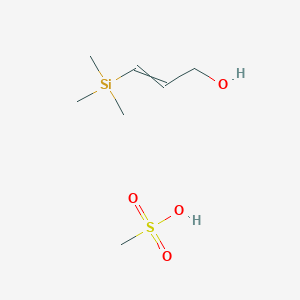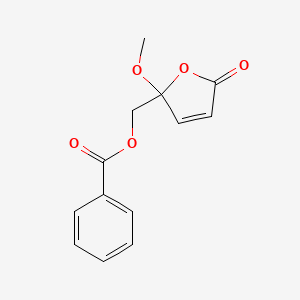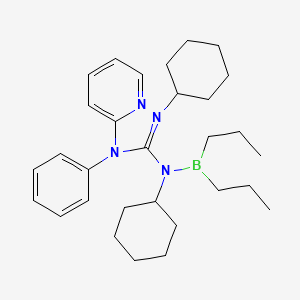
N,N''-Dicyclohexyl-N-(dipropylboranyl)-N'-phenyl-N'-pyridin-2-ylguanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’‘-Dicyclohexyl-N-(dipropylboranyl)-N’-phenyl-N’-pyridin-2-ylguanidine is a complex organic compound with the molecular formula C30H45BN4. It is known for its unique structure, which includes a boron atom bonded to a guanidine moiety, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’‘-Dicyclohexyl-N-(dipropylboranyl)-N’-phenyl-N’-pyridin-2-ylguanidine typically involves the reaction of N,N’'-dicyclohexylcarbodiimide with 2-pyridylaminodiorganylboranes . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’‘-Dicyclohexyl-N-(dipropylboranyl)-N’-phenyl-N’-pyridin-2-ylguanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction may produce amines.
Applications De Recherche Scientifique
N,N’‘-Dicyclohexyl-N-(dipropylboranyl)-N’-phenyl-N’-pyridin-2-ylguanidine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biological probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of N,N’‘-Dicyclohexyl-N-(dipropylboranyl)-N’-phenyl-N’-pyridin-2-ylguanidine involves its interaction with molecular targets such as enzymes and receptors. The boron atom in the compound can form stable complexes with various biomolecules, influencing their activity and function. This interaction can modulate biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dicyclohexyl-N’-phenyl-N’-pyridin-2-ylguanidine: Similar structure but lacks the boron atom.
N,N-Dicyclohexyl-N’-pyridin-2-ylguanidine: Another similar compound without the phenyl group.
Uniqueness
N,N’‘-Dicyclohexyl-N-(dipropylboranyl)-N’-phenyl-N’-pyridin-2-ylguanidine is unique due to the presence of the boron atom, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
106104-23-8 |
|---|---|
Formule moléculaire |
C30H45BN4 |
Poids moléculaire |
472.5 g/mol |
Nom IUPAC |
1,2-dicyclohexyl-1-dipropylboranyl-3-phenyl-3-pyridin-2-ylguanidine |
InChI |
InChI=1S/C30H45BN4/c1-3-23-31(24-4-2)35(28-20-12-7-13-21-28)30(33-26-16-8-5-9-17-26)34(27-18-10-6-11-19-27)29-22-14-15-25-32-29/h6,10-11,14-15,18-19,22,25-26,28H,3-5,7-9,12-13,16-17,20-21,23-24H2,1-2H3 |
Clé InChI |
XYYZNEFESPGVAS-UHFFFAOYSA-N |
SMILES canonique |
B(CCC)(CCC)N(C1CCCCC1)C(=NC2CCCCC2)N(C3=CC=CC=C3)C4=CC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-Dimethyl-3-thia-7,11-diazaspiro[5.6]dodec-11-ene](/img/structure/B14319764.png)
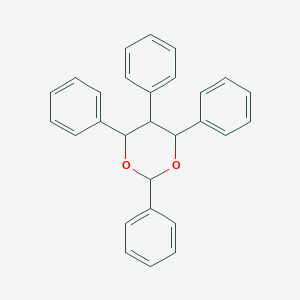
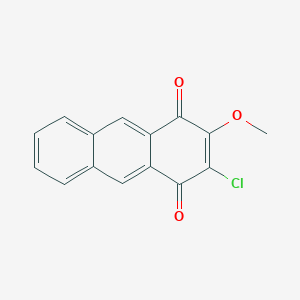


![N,N,N',N'-Tetrakis[(oxiran-2-yl)methyl]methanediamine](/img/structure/B14319800.png)




![1,3,3-Trimethylspiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]](/img/structure/B14319815.png)
